-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium CAS No. 71914-80-2](/img/structure/B15132692.png)
[(3S)-3-Amino-3-carboxypropyl]({(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-[(4-methylbenzene-1-sulfonyl)oxy]oxolan-2-yl}methyl)methylsulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosyl-L-methionine tosylate is a compound derived from the amino acid methionine and adenosine triphosphate (ATP). It is a crucial methyl donor in various biochemical processes, including the methylation of nucleic acids, proteins, and lipids. This compound is widely used in scientific research and has applications in medicine, particularly in the treatment of depression, liver disorders, and osteoarthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Adenosyl-L-methionine tosylate is synthesized through the enzymatic reaction of methionine and ATP, catalyzed by the enzyme methionine adenosyltransferase. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine tosylate involves microbial fermentation, where genetically engineered microorganisms are used to produce the compound. The process includes cell disruption, extraction, and purification steps to obtain high-purity S-Adenosyl-L-methionine tosylate .
Analyse Chemischer Reaktionen
Types of Reactions
S-Adenosyl-L-methionine tosylate undergoes several types of chemical reactions, including:
Methylation: Transfers a methyl group to various substrates such as nucleic acids, proteins, and lipids.
Transsulfuration: Converts to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine and adenosine.
Aminopropylation: Involves the transfer of an aminopropyl group to form polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include methyltransferases, transsulfuration enzymes, and aminopropyltransferases. The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include methylated nucleic acids, proteins, lipids, S-adenosylhomocysteine, homocysteine, adenosine, and polyamines .
Wissenschaftliche Forschungsanwendungen
S-Adenosyl-L-methionine tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in various chemical reactions.
Biology: Plays a role in the regulation of gene expression through DNA methylation.
Medicine: Used in the treatment of depression, liver disorders, and osteoarthritis.
Industry: Used in the production of pharmaceuticals and dietary supplements.
Wirkmechanismus
S-Adenosyl-L-methionine tosylate exerts its effects by donating a methyl group in a process called transmethylation. This process is crucial for the synthesis of DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, and creatine. The compound is converted to S-adenosylhomocysteine after transferring its methyl group, which is then hydrolyzed to homocysteine and adenosine .
Vergleich Mit ähnlichen Verbindungen
S-Adenosyl-L-methionine tosylate is unique due to its role as a universal methyl donor. Similar compounds include:
S-Adenosyl-L-methionine disulfate tosylate: Another stable form of S-Adenosyl-L-methionine used in pharmaceuticals.
S-Adenosylhomocysteine: A product of S-Adenosyl-L-methionine metabolism that acts as a competitive inhibitor of methyltransferases.
Methionine: The precursor amino acid for S-Adenosyl-L-methionine synthesis.
These compounds share similar biochemical roles but differ in their stability, reactivity, and specific applications.
Eigenschaften
CAS-Nummer |
71914-80-2 |
|---|---|
Molekularformel |
C22H29N6O7S2+ |
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1/t14-,15+,17+,18+,21+,36?/m0/s1 |
InChI-Schlüssel |
RFCNTHQSTXQCEP-TVQIYZFXSA-O |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)
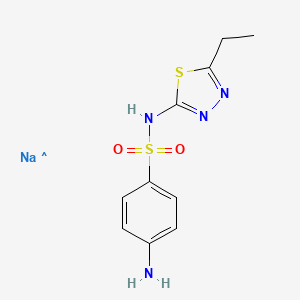
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)
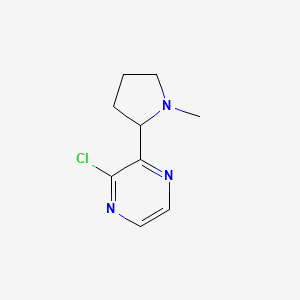
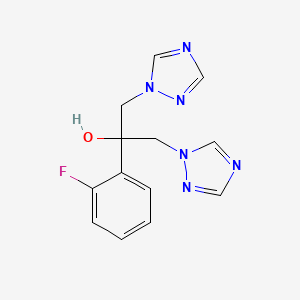
![Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B15132649.png)

![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)
![11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15132672.png)
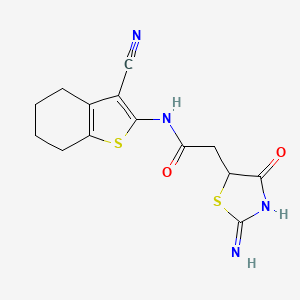
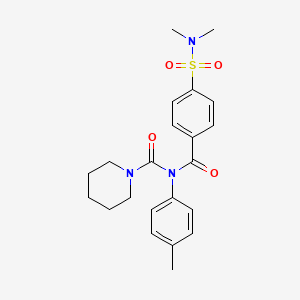
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B15132689.png)

